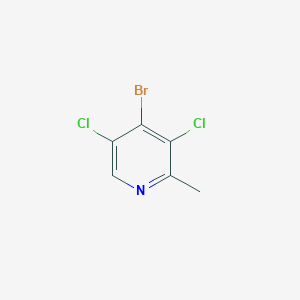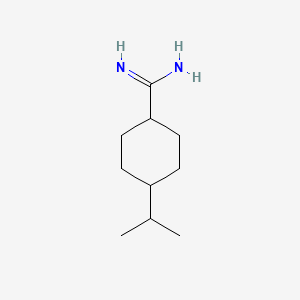
4-Isopropylcyclohexane-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C10H20N2 It is known for its unique structure, which includes a cyclohexane ring substituted with an isopropyl group and a carboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylcyclohexane-1-carboximidamide can be achieved through several methods. One common approach involves the reaction of 4-isopropylcyclohexanecarboxylic acid with appropriate reagents to introduce the carboximidamide group. This can be done using a one-pot Ugi reaction, which is a multicomponent reaction that assembles aldehydes (or ketones), amines, isonitriles, and carboxylic acids to afford α-acylamino-carboxamide adducts .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
4-Isopropylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboximidamide group into amines or other reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can be achieved using different reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Isopropylcyclohexane-1-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptidomimetics and other complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 4-Isopropylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit enzymes like EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival . This inhibition can lead to antiproliferative effects, making the compound a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Isopropylcyclohexane-1-carboximidamide include:
cis-1-fluoro-4-isopropylcyclohexane: This compound has a similar cyclohexane ring structure with different substituents.
trans-4-isopropylcyclohexanecarboxylic acid: Used in similar synthetic routes and reactions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit key enzymes involved in cancer cell proliferation sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
4-propan-2-ylcyclohexane-1-carboximidamide |
InChI |
InChI=1S/C10H20N2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H3,11,12) |
Clave InChI |
LNBWJBPMRQAEBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


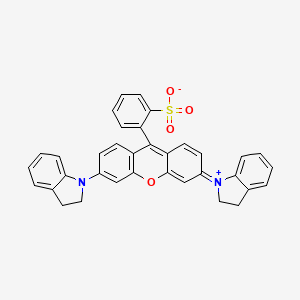
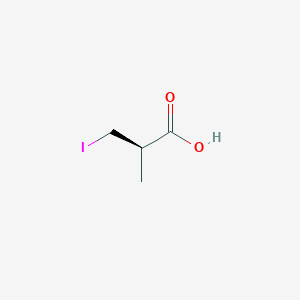
![(3S,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-((S)-1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B12975245.png)
![1-Oxa-7-azaspiro[4.4]nonan-3-ol](/img/structure/B12975264.png)
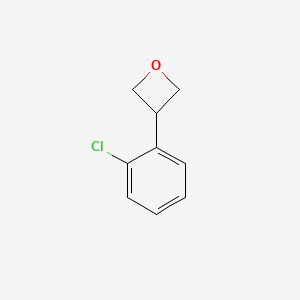
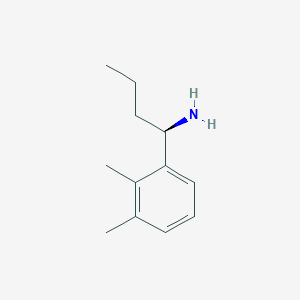
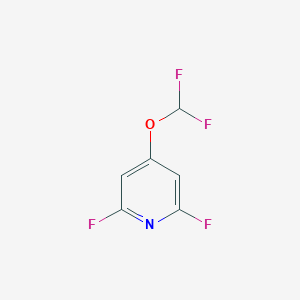
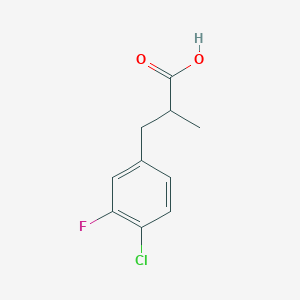
![Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12975302.png)
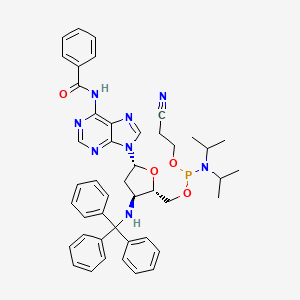
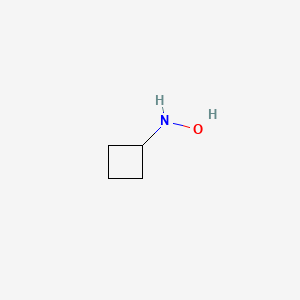
![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)
![5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12975329.png)
